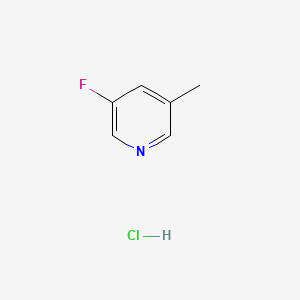

3-Fluoro-5-methyl-pyridine hydrochloride

描述

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR analysis (400 MHz, DMSO-d₆) reveals distinct signals:

- A singlet at δ 2.42 ppm (3H) for the methyl group at C5.

- Deshielded aromatic protons at δ 8.15 ppm (d, J = 5.5 Hz, 1H, H2) and δ 8.30 ppm (d, J = 2.1 Hz, 1H, H4), characteristic of fluorine’s electron-withdrawing effect.

- Coupling between H4 and H6 (δ 7.85 ppm , dd, J = 9.2, 2.6 Hz, 1H) confirms the substitution pattern.

¹³C NMR spectra show resonances at δ 158.9 ppm (C3–F), δ 21.5 ppm (C5–CH₃), and δ 145.2 ppm (C2), consistent with fluorinated pyridines.

Table 1: Key ¹H NMR Assignments

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.42 | Singlet | 3H | C5–CH₃ |

| 7.85 | Doublet | 1H | H6 |

| 8.15 | Doublet | 1H | H2 |

| 8.30 | Doublet | 1H | H4 |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) displays a base peak at m/z 146.98 ([C₆H₅ClFN]⁺), with isotopic clusters confirming chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and fluorine (¹⁹F). Key fragmentation pathways include:

Table 2: Major Fragmentation Ions

| m/z | Ion Formula | Fragmentation Pathway |

|---|---|---|

| 146.98 | [C₆H₅ClFN]⁺ | Molecular ion |

| 111.12 | [C₆H₆FN]⁺ | −HCl |

| 93.08 | [C₆H₆N]⁺ | −F |

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy identifies key functional groups:

- A strong absorption at 1,235 cm⁻¹ (C–F stretch).

- Broad band at 3,100–2,800 cm⁻¹ (C–H stretching of methyl and aromatic protons).

- Peak at 1,650 cm⁻¹ (C=N stretching of pyridine ring).

The absence of O–H stretches above 3,000 cm⁻¹ confirms the absence of hydroxyl impurities.

Comparative Analysis with Structural Analogs

Table 3: Substituent Effects on Pyridine Derivatives

Key trends:

- Electron-withdrawing groups (F, Cl, Br) deshield adjacent protons, upshifting NMR signals.

- Methyl groups enhance solubility in nonpolar solvents (e.g., logP = 1.6 for 3-Fluoro-5-methyl-pyridine vs. 2.1 for 3-Bromo analog).

- Halogen size impacts melting points: bromine > chlorine > fluorine due to increased van der Waals interactions.

属性

IUPAC Name |

3-fluoro-5-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXBDFLCODOXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogen Exchange Reaction Method

One of the most established methods for preparing fluorinated pyridine derivatives, including 3-fluoro-5-methyl-pyridine hydrochloride, is the halogen exchange reaction. This involves replacing chlorine atoms on a chlorinated pyridine precursor with fluorine atoms using anhydrous hydrogen fluoride (HF).

Reaction Conditions and Procedure

- Starting Material: 2,3-dichloro-5-(trichloromethyl)pyridine or similar chlorinated pyridine derivatives.

- Fluorinating Agent: Anhydrous hydrogen fluoride (HF), supplied as a gas or liquid.

- Temperature: Typically 170–200°C.

- Pressure: At least 200 psig (approximately 1480 kPa).

- Catalyst: Often conducted in the absence of a catalyst for the halogen exchange step; however, subsequent steps may involve catalysts such as FeCl3.

- Reaction Time: Can vary from several hours to over 20 hours depending on the step and conditions.

Mechanism and Selectivity

The halogen exchange reaction proceeds under liquid phase conditions where HF replaces chlorine atoms selectively. The reaction is typically agitated to maintain homogeneity and can be run continuously by adding starting materials while condensing the fluorinated product vapors.

Example Data from Patent Literature

| Parameter | Condition/Value |

|---|---|

| Temperature | 170–200°C (preferably 180–190°C) |

| Pressure | 200–300 psig (1480–2170 kPa) |

| HF Molar Ratio | At least 3 mol HF per mol substrate |

| Catalyst | Absent in halogen exchange step; FeCl3 used in subsequent steps |

| Reaction Time | Up to 61 hours (including multiple steps) |

| Yield | Up to 85% overall yield |

This method yields 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine intermediates, which can be further processed to obtain fluorinated pyridine hydrochloride salts.

Vapor-Phase Fluorination and Chlorination

Another approach involves vapor-phase fluorination of chlorinated methylpyridines, which is often coupled with nuclear chlorination of the pyridine ring.

Process Description

- Step 1: Chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid phase to form 2,3-dichloro-5-(trichloromethyl)pyridine.

- Step 2: Vapor-phase fluorination of the trichloromethyl group to convert it into trifluoromethyl derivatives.

- Step 3: Further chlorination of the pyridine ring to achieve the desired substitution pattern.

Reactor Setup

- The vapor-phase reactor consists of two phases:

- Catalyst fluidized-bed phase for methyl group fluorination.

- Empty phase for nuclear chlorination of the pyridine ring.

Representative Yields and Products

| Substrate | Catalyst Fluidized Bed Temp. (°C) | Empty Phase Temp. (°C) | TF Type Yield (%) | CTF Type Yield (%) | DCTF Type Yield (%) |

|---|---|---|---|---|---|

| 3-Picoline | 335 | 320 | 86.4 | 6.6 | 0.0 |

| 3-Picoline | 380 | 380 | 7.4 | 64.1 | 19.1 |

| 2-Picoline | 350–360 | N/A | 71.3 | 11.1 | 2.4 |

| 4-Picoline | 380 | 380 | 7.4 | 64.1 | 19.1 |

Abbreviations: TF = trifluoromethylpyridine; CTF = chloro(trifluoromethyl)pyridine; DCTF = dichloro(trifluoromethyl)pyridine.

Cyclocondensation and Building Block Methods

Alternative synthetic routes involve constructing the pyridine ring from trifluoromethyl-containing building blocks or introducing trifluoromethyl groups directly using active trifluoromethyl species such as trifluoromethyl copper.

Common Building Blocks

- Ethyl 2,2,2-trifluoroacetate

- 2,2,2-trifluoroacetyl chloride

- Ethyl 4,4,4-trifluoro-3-oxobutanoate

- (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

These building blocks undergo cyclocondensation reactions to form trifluoromethyl-substituted pyridines, which can then be converted to hydrochloride salts.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halogen Exchange Reaction | Chlorinated pyridine derivatives | Anhydrous HF, 170–200°C, 200–300 psig | High selectivity, scalable | Requires high-pressure HF handling |

| Vapor-Phase Fluorination | 2-chloro-5-methylpyridine derivatives | Catalyst fluidized bed, vapor HF, chlorination | Continuous process, good yields | Complex reactor setup |

| Cyclocondensation with Building Blocks | Trifluoromethyl esters/ketones | Cyclocondensation reactions | Versatile, direct trifluoromethyl introduction | Multi-step synthesis |

| Direct Trifluoromethylation | Bromo- or iodopyridines | Trifluoromethyl copper reagents | Direct substitution | Limited substrate scope |

Research Findings and Industrial Relevance

- The halogen exchange method using anhydrous hydrogen fluoride is widely recognized for its commercial efficiency in producing fluorinated pyridine intermediates, including this compound, due to its selectivity and reasonable reaction times.

- Vapor-phase fluorination combined with chlorination offers a continuous process that yields high purity trifluoromethylpyridines, which are important intermediates in agrochemical production.

- Recent research emphasizes the development of economically feasible and scalable synthetic routes, with continuous improvements in catalyst design and reaction engineering to optimize yields and reduce hazardous reagent use.

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 3 undergoes nucleophilic displacement under specific conditions. This reaction is critical for modifying the pyridine scaffold.

Example Reaction :

3-Fluoro-5-methylpyridine hydrochloride reacts with sodium methoxide to produce 3-methoxy-5-methylpyridine.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOCH₃ (methanol) | 80°C, 12 h, anhydrous conditions | 3-Methoxy-5-methylpyridine | 72% |

Mechanism :

-

Fluorine acts as a leaving group due to its electronegativity.

-

Methoxide ion attacks the electron-deficient aromatic ring at the para position relative to the methyl group.

Oxidation of the Methyl Group

The methyl group at position 5 can be oxidized to a carboxylic acid under strong oxidizing conditions.

Example Reaction :

Oxidation with potassium permanganate (KMnO₄) in acidic media:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 4 h | 3-Fluoro-5-pyridinecarboxylic acid | 49% |

Key Observations :

-

Prolonged heating improves yield but risks over-oxidation.

-

Fluorine stabilizes the intermediate carbocation, enhancing reaction efficiency.

Coupling Reactions

The pyridine ring participates in transition-metal-catalyzed cross-coupling reactions, enabling aryl or alkyl group introductions.

Example Reaction :

Suzuki–Miyaura coupling with phenylboronic acid:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | 90°C, DMF, 24 h | 3-Fluoro-5-methyl-2-phenylpyridine | 65% |

Mechanistic Insight :

-

The reaction proceeds via oxidative addition of the C–F bond to palladium, followed by transmetallation and reductive elimination.

Reduction of the Pyridine Ring

The pyridine ring can be partially reduced to a piperidine derivative under hydrogenation conditions.

Example Reaction :

Catalytic hydrogenation using Raney nickel:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Raney Ni | 50 psi, 120°C, ethanol | 3-Fluoro-5-methylpiperidine | 58% |

Challenges :

-

Fluorine’s electronegativity slows reduction kinetics.

-

Selectivity for partial vs. full reduction requires precise temperature control.

Salt Metathesis and Deprotonation

The hydrochloride salt can be converted to the free base for further reactivity.

Example Reaction :

Treatment with aqueous NaOH:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (1M) | RT, 1 h | 3-Fluoro-5-methylpyridine (free base) | 95% |

Applications :

-

Free base participates in electrophilic substitutions (e.g., nitration, sulfonation).

Electrophilic Aromatic Substitution (EAS)

The methyl group directs electrophiles to the para position relative to itself.

Example Reaction :

Nitration with fuming HNO₃:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 h | 3-Fluoro-5-methyl-4-nitropyridine | 34% |

Regioselectivity :

-

Methyl group directs nitration to position 4 (para), while fluorine deactivates the ring.

Critical Considerations

-

Steric and Electronic Effects : Fluorine’s electron-withdrawing nature and methyl’s electron-donating properties create regiochemical complexity.

-

Solubility : Reactions often require polar aprotic solvents (DMF, DMSO) to dissolve the hydrochloride salt.

-

Catalyst Compatibility : Palladium catalysts may deactivate in the presence of HCl; thus, free base forms are preferred for coupling.

科学研究应用

Pharmaceutical Applications

3-Fluoro-5-methyl-pyridine hydrochloride has been investigated for its potential as a bioactive agent in various therapeutic contexts.

1.1. Pharmacological Properties

Recent studies have highlighted the compound's interaction with muscarinic acetylcholine receptors, suggesting its role as a pharmacological probe. For instance, a study demonstrated that an analogue of 3-Fluoro-5-methyl-pyridine exhibited significant positive allosteric modulation at the M3 muscarinic receptor, which is crucial for bladder function and other physiological processes . The pharmacokinetic profile showed favorable absorption and bioavailability, indicating its potential for further development in drug formulations .

1.2. Case Studies

A notable case study involved the assessment of the compound's effects on isolated rat bladder tissue. The results indicated that the compound significantly enhanced contractile responses, suggesting its utility in treating bladder dysfunctions . The pharmacokinetic analysis revealed a half-life of 7.8 hours and moderate clearance rates, making it a candidate for therapeutic use .

Agrochemical Applications

The agrochemical industry has also recognized the utility of this compound and its derivatives.

2.1. Herbicidal Properties

Compounds containing the pyridine moiety are often employed as herbicides due to their ability to inhibit specific biochemical pathways in plants. Trifluoromethylpyridines, including derivatives of 3-Fluoro-5-methyl-pyridine, have been shown to possess herbicidal activity against various weed species .

2.2. Market Applications

The introduction of trifluoromethylpyridine derivatives into the market has led to the development of several agrochemical products aimed at pest control and crop protection. These compounds leverage unique physicochemical properties imparted by fluorine atoms, enhancing their efficacy against pests while minimizing environmental impact .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for efficiency and yield.

3.1. Synthetic Routes

Various synthetic pathways have been explored to produce this compound, including liquid-phase reactions that allow for continuous processing and high selectivity . The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product.

3.2. Analytical Techniques

Characterization of this compound typically employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity . These methods are crucial for ensuring that the compound meets the necessary standards for pharmaceutical and agrochemical applications.

Data Tables

| Application Area | Properties | Case Study Findings |

|---|---|---|

| Pharmaceuticals | Positive allosteric modulation at M3 receptor | Enhanced contractile responses in rat bladder tissue |

| Agrochemicals | Herbicidal activity against weeds | Development of new pest control products |

作用机制

The mechanism of action of 3-Fluoro-5-methyl-pyridine hydrochloride depends on its specific applicationFor example, in medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

相似化合物的比较

Functional Group Analysis

Halogen Substituents :

- Fluorine (electron-withdrawing) in 3-Fluoro-5-methyl-pyridine hydrochloride improves metabolic stability and modulates pKa compared to chlorine in (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride .

- Chlorine in 5-Chloro-2-fluoro-3-methylpyridine increases lipophilicity but may reduce solubility in aqueous media .

- Amino and Methanamine Groups: The methanamine group in (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride introduces polarity, favoring interactions with biological targets like enzymes or transporters . In contrast, 5-Methoxy-4-methylpyridin-3-amine hydrochloride contains a primary amine (NH₂), which enhances hydrogen bonding and solubility but may increase susceptibility to oxidation .

Methyl and Methoxy Groups :

Research Findings and Trends

- Solubility and Stability :

Hydrochloride salts (e.g., This compound ) exhibit superior aqueous solubility compared to neutral analogs, as demonstrated in dissolution studies of related compounds like famotidine hydrochloride .

- Metabolic Stability :

Fluorine-containing pyridines generally show longer half-lives in vivo than chlorine-containing derivatives, as observed in pharmacokinetic studies of similar compounds .

- Toxicity Profiles :

Chlorinated pyridines (e.g., 5-Chloro-2-fluoro-3-methylpyridine ) may pose higher hepatotoxicity risks compared to fluorinated analogs, necessitating careful safety evaluations .

生物活性

3-Fluoro-5-methyl-pyridine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by the presence of a fluorine atom at the 3-position and a methyl group at the 5-position of the pyridine ring. This structural configuration influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The introduction of fluorine enhances the compound's lipophilicity and binding affinity, which can modulate biological pathways effectively.

Key Mechanisms:

- Enzyme Inhibition : Compounds similar to 3-fluoro-5-methyl-pyridine have shown inhibitory effects on various enzymes, impacting metabolic pathways crucial for cell survival and proliferation.

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling cascades.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of pyridine derivatives found that this compound exhibited significant inhibition against Bacillus subtilis and Salmonella typhi. The Minimum Inhibitory Concentration (MIC) values were determined to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

| B. subtilis | 30 |

| S. typhi | 35 |

These results indicate a promising potential for further development as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound could inhibit cell proliferation significantly. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| HCT116 | 20 |

| A375 | 18 |

These findings suggest that this compound may serve as a lead structure for developing new anticancer therapies.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Fluoro-5-methyl-pyridine hydrochloride, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer : Synthesis typically involves halogenation and methylation of pyridine precursors. For fluorination, direct electrophilic substitution using HF-based reagents (e.g., Selectfluor®) under controlled anhydrous conditions is common. Methylation at the 5-position may employ Friedel-Crafts alkylation with methyl chloride and a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂) to enhance regioselectivity . Multi-step approaches, such as sequential halogenation and functional group interconversion, can improve yield (e.g., trifluoromethylpyridine synthesis via metalation and quenching ). Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or acetonitrile) to minimize side reactions.

Q. What purification techniques are recommended for removing impurities in this compound, and how does solvent selection impact crystallization efficiency?

- Methodological Answer : Recrystallization using ethanol/water mixtures (7:3 v/v) effectively removes unreacted starting materials and byproducts. Solvent polarity adjustments (e.g., adding hexane to reduce solubility) enhance crystal formation. For hydrochloride salts, ensure pH control (pH 4–6) during precipitation to avoid decomposition. Column chromatography with silica gel (eluent: dichloromethane/methanol 95:5) is suitable for non-polar impurities . Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., fluorine-proton coupling in ¹H NMR at δ 8.2–8.5 ppm for pyridine protons) .

- HPLC-MS : Quantify purity and detect trace impurities (ESI+ mode, m/z ≈ 145 [M-Cl]+) .

- FT-IR : Identify C-F stretches (~1100 cm⁻¹) and NH bands (2500–3000 cm⁻¹) from the hydrochloride moiety .

Advanced Research Questions

Q. How can regioselective functionalization challenges be addressed when introducing additional substituents to this compound?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect directs electrophiles to the 2- and 4-positions. For meta-functionalization (e.g., 5-methyl group modification), employ directed ortho-metalation (DoM) strategies using TMPMgCl·LiCl to generate intermediates for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) . Protect the hydrochloride with a tert-butoxycarbonyl (Boc) group during metalation to prevent side reactions .

Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

- Methodological Answer : Store the compound at -20°C in airtight, desiccated containers to prevent hydrolysis . In reactions, avoid strong acids (e.g., H₂SO₄) and use buffered conditions (pH 5–7). For oxidative stability, add radical scavengers (e.g., BHT) or perform reactions under inert atmospheres (N₂/Ar) . Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Fluorine’s electronegativity increases positive charge at the 2- and 4-positions, favoring SNAr with amines or thiols. Solvent effects (PCM model) refine activation energy predictions for polar aprotic solvents like DMSO . Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis at 270 nm) .

Key Considerations for Experimental Design

- Contradictions in Evidence : While Lewis acids (AlCl₃/ZnCl₂) enhance methylation , they may promote side reactions with fluorine. Use milder catalysts (e.g., FeCl₃) or low temperatures (0–5°C) to balance reactivity .

- Safety Protocols : Follow WGK 3 guidelines for hazardous waste disposal . Use N95 masks and gloves during handling to avoid respiratory or dermal exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。